1-Chloro-4-methanesulfonylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

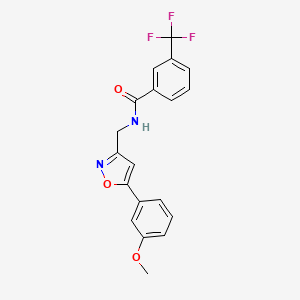

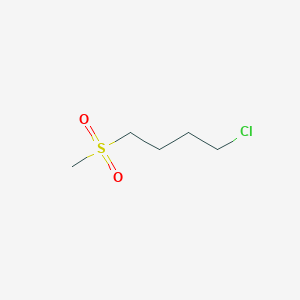

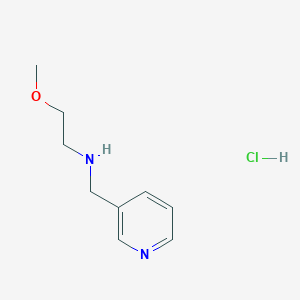

“1-Chloro-4-methanesulfonylbutane” is a chemical compound with the CAS Number: 53394-82-4 . It has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S . It is a solid substance and is stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for “1-Chloro-4-methanesulfonylbutane” is 1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 . The IUPAC name for this compound is 1-chloro-4-(methylsulfonyl)butane .

Physical And Chemical Properties Analysis

“1-Chloro-4-methanesulfonylbutane” is a solid substance . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S .

Scientific Research Applications

Synthesis Applications

1-Chloro-4-methanesulfonylbutane plays a role in the synthesis of various compounds. For instance, it has been used in the synthesis of different lignans through the rearrangements of 1,4-diarylbutane-1,4-diols, leading to sub-classes of lignans depending on the aryl groups involved. This process is significant as it leads to the creation of analogues of seco-lignans (Davidson & Barker, 2015).

Chemical Reactions

1-Chloro-4-methanesulfonylbutane is also involved in various chemical reactions. It is used in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates, showcasing its role in complex organic syntheses (Upadhyaya et al., 1997).

Catalysis

The compound has been used as a catalyst in different reactions. For example, it has been used in the addition of sulphenyl chlorides to 3,3-dimethylbutyne, demonstrating control over regioselectivity in chemical processes (Capozzi et al., 1982).

Microbial Metabolism

Methanesulfonic acid, closely related to 1-Chloro-4-methanesulfonylbutane, plays a role in microbial metabolism. It is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria (Kelly & Murrell, 1999).

Industrial Applications

1-Chloro-4-methanesulfonylbutane's derivatives are used in industrial applications, such as in the production of linear alkylbenzenes using methanesulfonic acid as a catalyst. This process is environmentally friendly due to the biodegradability of the catalyst and its recyclability (Luong et al., 2004).

Enzymatic Studies

The compound has been studied in the context of enzymatic reactions, particularly in the investigation of acetylcholinesterase's reaction with methanesulfonyl fluoride, providing insights into enzyme inhibition mechanisms (Kitz & Wilson, 1963).

Mechanism of Action

The mechanism of action of methanesulfonates, which “1-Chloro-4-methanesulfonylbutane” is a part of, involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Safety and Hazards

The safety information for “1-Chloro-4-methanesulfonylbutane” includes several hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 . The compound is classified as dangerous with GHS06, GHS08 pictograms .

properties

IUPAC Name |

1-chloro-4-methylsulfonylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOQQDOAZADWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methanesulfonylbutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)